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Compound of Interest

Compound Name:
4-(Morpholine-4-

carbonyl)benzonitrile

CAS No.: 87294-97-1

Cat. No.: B1339520

Get Quote

Introduction & Scope
Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the synthesis of

deoxyribonucleotides (dNTPs), the building blocks of DNA.[1][2] Inhibitors of RNR, such as

Gemcitabine (2',2'-difluorodeoxycytidine), are critical chemotherapeutic agents used in the

treatment of pancreatic, non-small cell lung, and breast cancers.

This guide details the synthetic utility of CAS 87294-97-1 (2-Deoxy-2,2-difluoro-D-erythro-

pentonic acid γ-lactone 3,5-dibenzoate). This fluorinated carbohydrate scaffold is the industry-

standard "chiral pool" intermediate for introducing the critical gem-difluoro moiety found in

Gemcitabine.

The Chemical Entity: CAS 87294-97-1
IUPAC Name: 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate

Role: Key electrophilic intermediate for glycosylation.
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Critical Feature: The C2 gem-difluoro group is pre-installed, avoiding harsh fluorination steps

later in the synthesis. The 3,5-dibenzoate protection directs stereochemistry and solubility.

Mechanism of Action: Why Synthesize This?
To understand the synthesis, one must understand the target. Gemcitabine is a pro-drug that

requires intracellular phosphorylation.[1][3] Its cytotoxicity arises from a dual mechanism

termed "Self-Potentiation."[2]

Pathway Visualization
The following diagram illustrates the metabolic activation and RNR inhibition pathway.[2]
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Figure 1: Dual mechanism of Gemcitabine.[2][3] The diphosphate (dFdCDP) inhibits RNR,

depleting dCTP pools.[1][2] This depletion lowers feedback inhibition on dCK, accelerating the

phosphorylation of more drug (Self-Potentiation).

Synthetic Protocol: From CAS 87294-97-1 to
Gemcitabine
The conversion of the lactone (CAS 87294-97-1) to the nucleoside involves three critical

phases: Reduction, Activation, and Glycosylation.

Synthetic Workflow Diagram
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Figure 2: Step-wise synthesis of Gemcitabine from the lactone precursor.

Detailed Experimental Procedures
Step 1: Selective Reduction (Lactone to Lactol)
The carbonyl of the lactone must be reduced to a hemiacetal (lactol) without opening the ring.

Reagents: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or DIBAL-H.
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Criticality: Temperature control is paramount. Higher temperatures lead to ring-opened diols.

Protocol:

Dissolve CAS 87294-97-1 (10.0 g, 26.6 mmol) in anhydrous Toluene (100 mL) under

Nitrogen atmosphere.

Cool the solution to -78°C (Dry ice/Acetone bath).

Add Red-Al (65% in toluene, 0.55 eq) dropwise over 30 minutes. Note: Do not use excess

reducing agent; over-reduction destroys the chiral center.

Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).

Quench: Add saturated Potassium Sodium Tartrate (Rochelle salt) solution slowly at -78°C,

then allow to warm to Room Temperature (RT).

Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.

Yield: Expect ~90-95% of the lactol (white foam).

Step 2: Activation (Mesylation)
The hydroxyl group of the lactol is a poor leaving group. It is converted to a mesylate (or

chloride) to facilitate nucleophilic attack by the base.

Protocol:

Dissolve the Lactol (from Step 1) in dry Dichloromethane (DCM).

Add Triethylamine (TEA, 1.5 eq) and cool to 0°C.

Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

Stir for 2 hours.

Wash with 1N HCl, NaHCO3, and brine. Concentrate to yield the α-mesylate (predominant

anomer).
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Step 3: Glycosylation (The Vorbrüggen Coupling)
This is the most challenging step. The goal is to couple Cytosine to the sugar.

Challenge: The gem-difluoro group is electron-withdrawing, deactivating the anomeric center.

Stereochemistry: We require the β-anomer. Standard conditions often yield a 1:1 α/β mixture.

Protocol:

Silylation of Base: Reflux Cytosine (10 eq) in Hexamethyldisilazane (HMDS) with catalytic

Ammonium Sulfate until clear. Evaporate excess HMDS to get Bis-TMS-Cytosine.

Coupling: Dissolve the Mesylate (from Step 2) and Bis-TMS-Cytosine (3-5 eq) in Anisole or

1,2-Dichloroethane.

Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 5-10 eq) as the Lewis Acid catalyst.

Reflux (80-100°C) for 12-24 hours. Note: High temperatures are required to overcome the

inductive effect of fluorine.

Workup: Quench with NaHCO3. Extract with DCM.

Purification: Isolate the protected nucleoside via column chromatography or selective

crystallization (ethanol/water) to separate the β-anomer.

Step 4: Global Deprotection
Remove the benzoyl groups to release the active drug.

Protocol:

Dissolve the protected β-nucleoside in Methanol.

Add 7N Ammonia in Methanol (excess).[4]

Stir at RT for 18 hours.

Concentrate and recrystallize from Acetone/Water to yield Gemcitabine Free Base.
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Convert to HCl salt using 1M HCl in Isopropanol if required.

Analytical Validation (Quality Control)
To ensure the integrity of the synthesis, the following parameters must be met.

Test Method Acceptance Criteria

Identity 19F-NMR (DMSO-d6)
δ -118 ppm (approx). Distinct

gem-difluoro pattern.

Anomeric Purity HPLC (C18 Column)
β-anomer > 99.5% (α-anomer

is a known impurity).

Residual Solvents GC-Headspace
Toluene < 890 ppm; DCM <

600 ppm.

Stereochemistry 1H-NMR (Anomeric H)
1'H coupling constant (J) helps

distinguish α vs β.

Safety & Handling
CAS 87294-97-1: Generally stable but moisture sensitive. Store desiccated at 2-8°C.

TMSOTf: Highly corrosive and moisture sensitive. Fumes in air. Handle in a fume hood

under inert gas.

Red-Al: Pyrophoric. Handle with extreme caution. Keep away from water sources during

storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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